molecular formula C20H23FN2O2S B2791538 N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide CAS No. 1421471-80-8

N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

Cat. No. B2791538
CAS RN: 1421471-80-8
M. Wt: 374.47
InChI Key: GDUGBADPLLWLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as FMT, and it has been synthesized using a variety of methods. In

Scientific Research Applications

FMT has been studied for its potential use in scientific research. This compound has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and ovarian cancer. FMT has also been studied for its potential use as an antipsychotic drug, as it has been shown to have activity against dopamine receptors in the brain.

Mechanism of Action

The mechanism of action of FMT is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. FMT has also been shown to have activity against dopamine receptors in the brain, which may explain its potential use as an antipsychotic drug.
Biochemical and Physiological Effects:
FMT has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, as mentioned above. FMT has also been shown to have activity against dopamine receptors in the brain, which may explain its potential use as an antipsychotic drug. Additionally, FMT has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using FMT in lab experiments is its high purity and yield when synthesized using the method mentioned above. Additionally, FMT has been shown to have activity against various types of cancer cells, which makes it a promising compound for cancer research. However, one limitation of using FMT in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are many future directions for the study of FMT. One direction is the further exploration of its potential as an antipsychotic drug. Another direction is the study of its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of FMT, which may lead to the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

FMT can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-fluoroaniline with 4-methoxybenzyl chloride, followed by the reaction with piperidine-1-carboxylic acid and thioacetic acid. This method yields FMT with a high purity and yield.

properties

IUPAC Name

N-(2-fluorophenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c1-25-16-6-8-17(9-7-16)26-14-15-10-12-23(13-11-15)20(24)22-19-5-3-2-4-18(19)21/h2-9,15H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUGBADPLLWLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

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